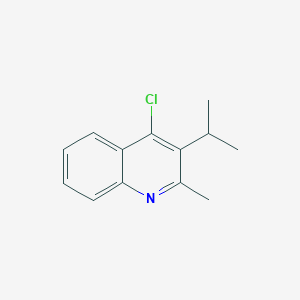

4-Chloro-2-methyl-3-(propan-2-yl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the chemical sciences. This moiety is not only a core component of numerous natural products, particularly alkaloids, but also serves as a fundamental building block in the development of a vast array of synthetic compounds. Its unique electronic properties and ability to participate in various chemical reactions make it a versatile scaffold for medicinal chemists. The quinoline ring system is a prominent feature in many commercially available drugs, highlighting its privileged status in pharmaceutical development. Researchers have extensively explored quinoline derivatives for a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

Overview of Substituted Quinolines as Advanced Research Targets

The functionalization of the quinoline core with various substituents allows for the fine-tuning of its physicochemical and biological properties, making substituted quinolines advanced targets for research. The nature, position, and orientation of these substituents can dramatically influence the molecule's steric and electronic characteristics, leading to compounds with enhanced potency, selectivity, or modified pharmacokinetic profiles. For instance, the introduction of halogen atoms, alkyl groups, or other functional moieties can alter how the molecule interacts with biological targets. This modularity enables the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug discovery. Consequently, the synthesis and evaluation of novel substituted quinolines remain a vibrant and highly productive area of chemical and medicinal research, aimed at discovering new therapeutic agents and molecular probes.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-3-propan-2-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJBXWZOABNBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Methyl 3 Propan 2 Yl Quinoline and Analogous Structures

Classical and Contemporary Synthesis Strategies for Quinoline (B57606) Derivatives

The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of numerous named reactions that are now cornerstones of heterocyclic chemistry. researchgate.net These methods, along with more recent advancements, provide a versatile toolbox for accessing a wide range of substituted quinolines.

Cyclization Reactions (e.g., Conrad-Limpach, Skraup Modifications)

Cyclization reactions are the most traditional and widely employed methods for constructing the quinoline core. These reactions typically involve the formation of the heterocyclic ring through the intramolecular cyclization of a suitably substituted aniline derivative.

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgsynarchive.com The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The initial step is the formation of a β-aminoacrylate (a Schiff base enamine tautomer) at lower temperatures. wikipedia.org This intermediate is then subjected to thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The choice of solvent is crucial, with high-boiling inert solvents like mineral oil significantly improving yields. wikipedia.org

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene). iipseries.org The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. researchgate.net Subsequent cyclization and oxidation yield the quinoline ring. researchgate.net A significant drawback of the classical Skraup reaction is its often violent and exothermic nature. orientjchem.org Modifications, known as the Doebner-von Miller reaction , utilize α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines under generally milder conditions. wikipedia.orgnih.gov This variation is a common route towards 2- and/or 4-substituted quinolines. nih.gov

Table 1: Comparison of Key Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Product | Conditions | Notes |

|---|---|---|---|---|

| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline | Two steps: Condensation (lower temp), Thermal cyclization (~250 °C) | Yields are sensitive to solvent and temperature. wikipedia.org |

| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Quinoline (unsubstituted on hetero-ring) | High temperature, strongly acidic | Often a vigorous, exothermic reaction. orientjchem.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Substituted Quinoline | Acid-catalyzed (Lewis or Brønsted) | A more versatile and often milder modification of the Skraup synthesis. wikipedia.orgnih.gov |

Condensation Reactions in Quinoline Synthesis

Condensation reactions form another major class of quinoline syntheses, often providing direct access to highly substituted systems.

The Friedländer synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). iipseries.org This is followed by a cyclodehydration to form the quinoline ring. iipseries.org This method is particularly useful for preparing 2- and 3-substituted quinolines under relatively mild conditions. nih.gov

The Pfitzinger synthesis (also known as the Pfitzinger-Borsche reaction) is a variation that utilizes isatin (or its corresponding isatoic acid) as the 2-aminoaryl carbonyl component. jptcp.com In the presence of a base, isatin is opened to isatoic acid, which then condenses with a carbonyl compound to yield a quinoline-4-carboxylic acid. jptcp.com This carboxylic acid group can subsequently be removed via decarboxylation if desired.

The Combes quinoline synthesis employs the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound. jptcp.com The reaction forms a β-amino enone intermediate, which is then cyclized under acidic conditions to furnish a 2,4-disubstituted quinoline. iipseries.org

Multicomponent Reactions for Substituted Quinolines

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been adapted for the synthesis of substituted quinolines. The Doebner reaction , for instance, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. iipseries.org Another prominent example is the Povarov reaction , which is a formal [4+2] cycloaddition between an aniline, an aldehyde (which together form an in situ N-aryl imine), and an electron-rich alkene to produce tetrahydroquinolines, which can often be oxidized to quinolines in a subsequent step. These MCR strategies allow for the rapid generation of diverse libraries of quinoline derivatives.

Targeted Synthesis Approaches for the 4-Chloro-2-methyl-3-(propan-2-yl)quinoline Core

The synthesis of the specifically substituted this compound requires a strategy that can precisely control the placement of the methyl, isopropyl, and chloro groups. A logical approach involves the initial construction of the 2-methyl-3-(propan-2-yl)-4-quinolone core, followed by chlorination at the C-4 position.

A plausible route to the key precursor, 2-methyl-3-isopropyl-4-hydroxyquinoline, is through the Conrad-Limpach synthesis . This would involve the condensation of aniline with a specialized β-ketoester, namely ethyl 2-isopropylacetoacetate (ethyl 2-isopropyl-3-oxobutanoate). The subsequent thermal cyclization of the resulting enamine intermediate would yield the desired 2,3-disubstituted 4-quinolone.

Alternatively, the Pfitzinger reaction could be employed, using isatin and 3-methyl-2-butanone (isopropyl methyl ketone) as the carbonyl component to construct the 2-methyl-3-isopropylquinoline core, which would result in a carboxylic acid at the 4-position that would need to be removed. jptcp.com

Introduction of Chlorine at the C-4 Position

The conversion of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to a 4-chloroquinoline (B167314) is a well-established and common transformation in quinoline chemistry. The most frequently used reagent for this purpose is phosphoryl chloride (POCl₃), often used in excess as both a reagent and a solvent. chemicalbook.comatlantis-press.com The reaction involves heating the 4-quinolone precursor with POCl₃, which converts the hydroxyl/carbonyl group into the desired chloro substituent. chemicalbook.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be used, sometimes in conjunction with POCl₃. mdpi.com For example, the synthesis of 4-chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline is efficiently achieved by heating with POCl₃ at 80 °C for several hours, resulting in high yields after workup. chemicalbook.com This standard procedure is directly applicable to the synthesis of the target molecule from its 2-methyl-3-isopropyl-4-quinolone precursor.

Table 2: Reagents for C-4 Chlorination of 4-Quinolones

| Reagent | Typical Conditions | Product | Yield Example | Reference |

|---|---|---|---|---|

| Phosphoryl Chloride (POCl₃) | Heat (e.g., 80-110 °C), neat or with solvent | 4-Chloroquinoline | 93% for 4-chloro-2-methylquinoline | chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) / POCl₃ | Heat | 4-Chloroquinoline | - | mdpi.com |

Strategies for Methyl Group Incorporation at C-2

The incorporation of the C-2 methyl group is typically achieved by selecting a starting material that already contains the required fragment. In the context of the proposed Conrad-Limpach synthesis, the methyl group originates from the acetoacetate backbone of the β-ketoester (ethyl 2-isopropylacetoacetate ). wikipedia.org

Similarly, classical methods like the Doebner-von Miller reaction are well-known for producing 2-methylquinolines (quinaldines). researchgate.net This reaction often utilizes crotonaldehyde (formed in situ from the self-condensation of acetaldehyde) or other α,β-unsaturated methyl ketones, which provide the necessary atoms to form the C-2 methyl-substituted pyridine (B92270) ring of the quinoline system. iipseries.orgresearchgate.net Therefore, by choosing the appropriate synthetic strategy, the C-2 methyl group can be incorporated from the outset of the quinoline ring construction.

Methods for Introducing the Isopropyl Group at C-3 (e.g., Prop-2-en-1-yl Introduction and Subsequent Transformation)

Direct introduction of an isopropyl group at the C-3 position of a pre-formed 4-chloro-2-methylquinoline ring is a complex task. While direct C-H functionalization methods are advancing, a multi-step approach involving the introduction of a more reactive functional group, such as a prop-2-en-1-yl (allyl) group, followed by its transformation, presents a plausible and versatile strategy.

Introduction of a Prop-2-en-1-yl Group:

One potential pathway involves the introduction of an allyl group at the C-3 position, which can then be reduced to the desired isopropyl group. This could potentially be achieved through various transition-metal-catalyzed cross-coupling reactions. For instance, a C-H activation strategy could be employed. Transition-metal catalysts, such as those based on rhodium or palladium, have been utilized for the direct alkylation of quinolines. While these methods often show a preference for the C-2 or C-8 positions, careful selection of directing groups and reaction conditions might achieve C-3 selectivity.

Another approach would be to start with a 3-halo-4-chloro-2-methylquinoline derivative. This halogenated position could then undergo a coupling reaction, such as a Suzuki or Stille coupling, with an appropriate allylboronic acid or allylstannane derivative.

Subsequent Transformation of the Prop-2-en-1-yl Group:

Once the 4-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline intermediate is synthesized, the allyl group can be transformed into an isopropyl group. A common method for this transformation is catalytic hydrogenation. This reaction typically involves treating the allyl-substituted quinoline with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The hydrogenation would saturate the double bond of the allyl group, yielding the propyl-substituted quinoline. To obtain the isopropyl group, a rearrangement during a related reaction or a different synthetic approach from the start would be necessary. A more direct route to the isopropyl group from the allyl precursor is not straightforward and would likely involve more complex multi-step procedures.

An alternative to direct isopropylation could be the use of classical quinoline syntheses with precursors that already contain the isopropyl moiety. For instance, the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, could potentially be adapted. By using an α,β-unsaturated ketone bearing an isopropyl group, the desired C-3 substitution might be achieved. Similarly, the Combes quinoline synthesis, which condenses anilines with β-diketones, could be explored with a custom-synthesized β-diketone incorporating an isopropyl group.

Table 1: Potential Synthetic Strategies for C-3 Isopropyl Group Introduction

| Method | Description | Potential Advantages | Potential Challenges |

| Allylation and Reduction | Introduction of a prop-2-en-1-yl group via C-H activation or cross-coupling, followed by catalytic hydrogenation. | Versatile approach, well-established reduction methods. | Achieving C-3 selectivity in the initial allylation can be difficult. The final product is a propyl, not isopropyl group. |

| Doebner-von Miller Reaction | Reaction of an aniline with an α,β-unsaturated carbonyl compound containing an isopropyl group. | Direct incorporation of the isopropyl group in the ring formation. | Synthesis of the required α,β-unsaturated carbonyl precursor may be complex. Regioselectivity can be an issue. |

| Combes Synthesis | Condensation of an aniline with a β-diketone bearing an isopropyl substituent. | Potentially a direct route to the desired substitution pattern. | The necessary β-diketone precursor might not be readily available and could require a multi-step synthesis. |

| Direct C-H Isopropylation | Transition-metal-catalyzed direct introduction of an isopropyl group at the C-3 position. | Atom-economical and avoids multi-step sequences. | Achieving high regioselectivity for the C-3 position on a substituted quinoline is a significant challenge. |

Green Chemistry Principles Applied to Quinoline Synthesis

The application of green chemistry principles to the synthesis of quinolines and their derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. asianpubs.org Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. asianpubs.org Green chemistry offers alternatives that are more sustainable and environmentally benign.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. acs.org In the context of quinoline synthesis, microwave irradiation has been successfully applied to various classical methods, including the Combes, Doebner-von Miller, and Friedländer syntheses. acs.org

For instance, the Combes synthesis of 2-methyl-4-quinolinones has been efficiently carried out under solvent-free conditions using an acidic resin as a catalyst, with microwave irradiation significantly shortening the reaction time and improving yields. Similarly, microwave-assisted Friedländer synthesis has been reported to proceed rapidly and efficiently. nih.gov These methods offer a greener alternative to conventional heating, which often requires prolonged reaction times at high temperatures.

Table 2: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Combes Synthesis | Prolonged heating in high-boiling solvents with strong acid catalysts. | Solvent-free, acidic resin catalyst, significantly reduced reaction times, and high yields. | asianpubs.org |

| Friedländer Synthesis | Often requires high temperatures and strong acid or base catalysts. | Rapid reaction times (minutes), excellent yields, often using greener solvents like acetic acid. | nih.gov |

Eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and simplified work-up procedures. Many quinoline syntheses have been adapted to solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts.

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional volatile organic compounds. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Several quinoline syntheses have been successfully performed in water. For example, the Friedländer annulation has been carried out in water without the need for a catalyst, providing a simple and environmentally friendly route to substituted quinolines. organic-chemistry.org

Other green solvents that have been explored for quinoline synthesis include ionic liquids and deep eutectic solvents. These solvents often have the dual benefit of acting as both the reaction medium and the catalyst, further simplifying the synthetic process and reducing waste. The choice of solvent can significantly impact the reaction efficiency and the environmental footprint of the synthesis.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

A comprehensive search for advanced spectroscopic and structural characterization data for the specific chemical compound this compound has found no publicly available experimental research findings. Detailed information required to populate the requested sections on Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry for this particular molecule could not be located in scientific databases and publications.

While extensive spectroscopic data exists for a variety of related quinoline derivatives, such as 4-Chloro-2-methylquinoline and other substituted quinolines, these compounds differ in their molecular structure from the specified compound. The substitution pattern, particularly the presence of the propan-2-yl (isopropyl) group at the 3-position, significantly influences the spectroscopic characteristics. Therefore, data from analogous compounds cannot be used to accurately describe this compound.

Efforts to locate one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (COSY, HMQC, HMBC) studies, Fourier Transform Infrared (FT-IR) and Raman vibrational analyses, or mass spectrometry fragmentation patterns specific to this compound were unsuccessful. Commercial suppliers may list the compound, but their public-facing documentation does not include the detailed scientific data necessary to fulfill the request for a thorough and scientifically accurate article as outlined.

Consequently, the generation of an article with detailed research findings and data tables for the advanced spectroscopic and structural characterization of this compound is not possible at this time based on the available information.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₁₃H₁₄ClN, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, would confirm the elemental composition.

However, a diligent search of scientific databases has not yielded any published HRMS data for this compound. While HRMS data exists for other 4-chloroquinoline derivatives, this information is not applicable to the specific molecular formula of the title compound.

Table 1: Theoretical Exact Mass for this compound (Note: This table is based on theoretical calculations, as no experimental data has been found.)

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | [C₁₃H₁₅ClN]⁺ | 220.0888 |

| [M]⁺˙ | [C₁₃H₁₄ClN]⁺˙ | 219.0810 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component, allowing for identification and purity assessment. A GC-MS analysis of this compound would provide a retention time, indicative of its volatility and interaction with the GC column, and a mass spectrum revealing its molecular weight and fragmentation pattern upon electron ionization. This fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

No experimental GC-MS fragmentation data for this compound has been found in the reviewed literature. The fragmentation of related quinoline structures often involves the loss of substituents and cleavage of the heterocyclic ring system, but a precise pattern for the title compound cannot be detailed without experimental results.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. For aromatic systems like quinoline, characteristic absorption bands (typically π → π* transitions) are observed. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the quinoline ring.

Specific UV-Vis spectral data for this compound, detailing its absorption maxima and molar absorptivity coefficients in a given solvent, are not available in published scientific literature.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. It would also reveal the conformation of the propan-2-yl group relative to the quinoline ring and detail the intermolecular interactions (e.g., stacking, hydrogen bonding) that govern the crystal packing.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported. Therefore, no experimental data on its solid-state molecular geometry and conformation is available.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Mechanistic Insights for 4 Chloro 2 Methyl 3 Propan 2 Yl Quinoline Analogs

Impact of Substitutions on Quinoline (B57606) Core Interactions

The pharmacological efficacy of the quinoline scaffold is highly dependent on the substituents at various positions. rsc.org Modifications at the N-1, C-2, C-3, and C-4 positions can drastically alter the compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties. ijresm.comresearchgate.net

Substitutions on the quinoline core are critical for determining the molecule's interaction with biological targets. The nitrogen atom at the N-1 position, being a weak tertiary base, can form salts with acids, which is a fundamental property for many biologically active quinolines. ijresm.compharmaguideline.com

At the C-2 position , the presence of a methyl group, as in 4-Chloro-2-methyl-3-(propan-2-yl)quinoline, can influence the molecule's lipophilicity and steric profile. Studies on other quinoline derivatives have shown that substitutions at C-2 can impact a range of activities. For instance, in some antimalarial hybrids, an electron-donating methoxy (B1213986) group at C-2 enhanced activity, whereas an electron-withdrawing chloro group led to a loss of activity. rsc.org The methyl group in the subject compound is generally considered to be electron-donating and can affect the electronic distribution of the quinoline ring, potentially influencing its binding capabilities.

The substituent at the C-4 position plays a pivotal role in the activity of many quinoline-based compounds. rsc.org The presence of a chlorine atom at this position, a key feature of this compound, is common in many biologically active quinolines, including antimalarial and anticancer agents. ontosight.ainih.gov This halogen atom can alter the electronic properties of the ring and participate in interactions with biological targets.

| Position | Substituent in this compound | General Role in Modulating Molecular Behavior |

| N-1 | Nitrogen Atom | Acts as a weak base, involved in salt formation. ijresm.compharmaguideline.com |

| C-2 | Methyl Group | Influences lipophilicity and steric interactions. Electron-donating nature can affect ring electronics. rsc.org |

| C-3 | Propan-2-yl (Isopropyl) Group | Bulky alkyl group that can be critical for receptor binding and orientation within a binding site. researchgate.net |

| C-4 | Chlorine Atom | Alters electronic properties of the quinoline ring; common in many bioactive quinolines. rsc.orgontosight.ainih.gov |

The combination of a halogen at the C-4 position and an alkyl group at the C-3 position is a common motif in bioactive quinolines. The chlorine atom at C-4 in this compound significantly influences its chemical reactivity and biological interactions. ontosight.ai Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.

The alkyl substituent at the C-3 position, in this case, an isopropyl group, introduces steric bulk that can be critical for achieving selectivity and potency. The size and shape of this group can either facilitate or hinder the binding to a specific receptor. For some quinoline derivatives, a substituent at the C-3 position is an absolute requirement for activity, indicating its direct involvement in the interaction with the target protein. researchgate.net The interplay between the electronic effects of the C-4 chlorine and the steric influence of the C-3 isopropyl group is therefore a key determinant of the biological activity of this compound analogs.

Molecular Mechanisms of Action of Quinolone Scaffolds

Quinolone scaffolds, a class to which this compound belongs, are known to exert their biological effects through various molecular mechanisms. The most well-documented of these is the inhibition of bacterial type II topoisomerases.

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. They manage the topological state of DNA by introducing and removing supercoils. nih.gov

Quinolones function by stabilizing the complex formed between the topoisomerase enzyme and the bacterial DNA. nih.gov This stabilization prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. nih.govnih.gov These breaks are ultimately lethal to the bacterial cell, causing a cessation of DNA synthesis and cell growth. nih.gov The key event is the reversible trapping of the gyrase-DNA or topoisomerase IV-DNA complexes. nih.gov While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is typically the main target in Gram-positive bacteria. nih.gov

| Target Enzyme | Function | Effect of Quinolone Interaction |

| DNA Gyrase | Introduces negative supercoils into DNA, relieving torsional stress during replication. nih.gov | Stabilization of the enzyme-DNA complex, leading to double-strand breaks and inhibition of DNA replication. nih.gov |

| Topoisomerase IV | Decatenation (unlinking) of daughter chromosomes after replication. nih.gov | Trapping of the enzyme-DNA complex, resulting in impaired chromosome segregation and cell death. nih.gov |

Certain quinoline derivatives possess metal-chelating properties, which can contribute to their biological activity. nih.gov The ability to bind metal ions is often associated with the presence of specific functional groups that can coordinate with the metal. For many fluoroquinolones, the C-3 carboxylic acid and C-4 keto group are crucial for chelating a magnesium ion, which then mediates the interaction with DNA gyrase through a water-metal ion bridge. nih.govnih.gov

While this compound lacks the typical carboxyl and keto groups for this specific interaction, the general quinoline scaffold can still participate in metal chelation, which may modulate the function of various metalloenzymes within a cell. This chelation can disrupt essential microbial processes that are dependent on metal ions. nih.gov

Beyond their well-established antibacterial activity, quinoline derivatives have been investigated for their effects on a variety of other molecular targets and signaling pathways, particularly in the context of cancer and other diseases. nih.gov

Quinoline-based molecules have been developed as inhibitors of several protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.gov For example, certain quinoline derivatives have shown inhibitory activity against receptor tyrosine kinases such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). nih.govnih.gov These receptors are often overactive in various cancers, and their inhibition can block tumor growth and angiogenesis. The specific substitution pattern on the quinoline ring is critical for determining the potency and selectivity of kinase inhibition.

Computational Chemistry and Molecular Modeling for 4 Chloro 2 Methyl 3 Propan 2 Yl Quinoline

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in characterizing the electronic structure and properties of molecules like 4-Chloro-2-methyl-3-(propan-2-yl)quinoline. proquest.comdntb.gov.ua These methods offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems. rsc.orgrsc.org DFT is used to determine ground-state properties by calculating the electron density, while TD-DFT is employed to investigate excited-state properties, such as electronic absorption spectra. researchgate.net

The electronic properties of a molecule are critical determinants of its reactivity, stability, and intermolecular interactions. DFT calculations are routinely used to compute these properties for quinoline (B57606) derivatives. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.netnih.gov For quinoline derivatives, this gap helps to explain the charge transfer interactions that can occur within the molecule, which is often linked to its bioactivity. scirp.org

Charge Distribution: Understanding the distribution of electronic charge within a molecule is vital for predicting its interaction with other molecules, including biological targets. Mulliken charge analysis and Molecular Electrostatic Potential (MEP) maps are common outputs of DFT calculations that visualize charge distribution. irjweb.com MEP maps, in particular, identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions like hydrogen bonding and electrostatic interactions.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating capability. |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Correlates with chemical reactivity and stability. irjweb.comscirp.org |

| Chemical Hardness (η) | ~2.0 to 2.5 | Measures resistance to charge transfer. ijcce.ac.ir |

| Electronegativity (χ) | ~4.0 to 4.5 | Describes the ability to attract electrons. ijcce.ac.ir |

TD-DFT calculations are a powerful tool for simulating spectroscopic data, which, when compared with experimental results, can confirm the molecular structure of newly synthesized compounds. proquest.comdergipark.org.tr

UV-Vis Spectra: TD-DFT can predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the assignment of absorption bands observed in experimental UV-Vis spectra to specific molecular orbital transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.org

| Spectroscopic Technique | Parameter | Theoretical (Calculated) Value | Experimental (Observed) Value |

|---|---|---|---|

| UV-Vis | λmax (nm) | ~360 nm | ~365 nm |

| FT-IR | C=N Stretch (cm⁻¹) | ~1610 cm⁻¹ | ~1615 cm⁻¹ |

| FT-IR | C-Cl Stretch (cm⁻¹) | ~770 cm⁻¹ | ~772 cm⁻¹ |

| ¹³C NMR | Chemical Shift (ppm) - C4-Cl | ~143.0 ppm | ~143.1 ppm |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, such as a quinoline derivative, and its biological target. nih.govnih.gov

For quinoline derivatives, molecular docking studies are used to elucidate how they might interact with the active sites of target proteins, such as kinases, enzymes, or receptors involved in various diseases. mdpi.comresearchgate.net These studies can identify key intermolecular interactions that stabilize the ligand-protein complex.

Common interactions observed for quinoline derivatives include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like lysine in the protein's active site. nih.govmdpi.com

π-π Stacking: The aromatic quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. mdpi.comrsc.org

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the methyl and propan-2-yl groups of this compound, can form favorable hydrophobic interactions with nonpolar pockets in the protein. nih.gov

Halogen Bonds: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic site on the protein.

These predicted interactions provide a rational basis for designing more potent and selective inhibitors. rsc.orgsemanticscholar.org

| Protein Target Class | Example Target | Key Interacting Residues (Examples) | Primary Interaction Type |

|---|---|---|---|

| Kinases | c-Met, PI3Kγ | Tyr, Met, Val, Lys | Hydrogen Bonding, π-π Stacking mdpi.com |

| Viral Enzymes | HIV Reverse Transcriptase | Lys, Trp | Hydrogen Bonding, Hydrophobic nih.gov |

| Bacterial Enzymes | S. aureus MurB | - | Hydrophobic, Hydrogen Bonding rsc.org |

| Parasitic Enzymes | P. falciparum Lactate Dehydrogenase | - | Steric, Electrostatic, Hydrophobic nih.gov |

The biological activity of a flexible molecule is highly dependent on the conformation it adopts within the receptor's binding site. mdpi.com While docking provides a static picture, understanding the conformational landscape is essential. Computational methods like Monte Carlo simulations and Molecular Dynamics (MD) simulations are often used to explore the conformational preferences of a ligand. mdpi.com These approaches allow for the analysis of how a molecule like this compound might adapt its shape to fit into a binding pocket, providing a more dynamic and realistic view of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govallsubjectjournal.com

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical Descriptors: (e.g., logP, molar refractivity)

Topological Descriptors: (e.g., connectivity indices)

Quantum Chemical Descriptors: (e.g., HOMO/LUMO energies, dipole moment)

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that relates these descriptors to the observed biological activity. nih.govallsubjectjournal.commdpi.com The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (r²) and the cross-validation coefficient (q²). allsubjectjournal.com A robust and predictive QSAR model can be a valuable tool in the rational design of novel quinoline-based therapeutic agents. nih.gov

| Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Squared Correlation Coefficient | r² | > 0.8 | Measures the goodness of fit of the model for the training set. allsubjectjournal.com |

| Cross-validated Correlation Coefficient | q² (or Q²) | > 0.5 | Indicates the internal predictive ability of the model. allsubjectjournal.com |

| Predicted r² for Test Set | r²_pred | > 0.6 | Measures the model's ability to predict the activity of an external set of compounds. nih.gov |

Emerging Research Avenues and Future Perspectives for 4 Chloro 2 Methyl 3 Propan 2 Yl Quinoline

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, leading to the development of various classical and modern synthetic methodologies. For 4-Chloro-2-methyl-3-(propan-2-yl)quinoline, the development of novel and efficient synthetic routes is crucial for its further investigation and potential applications.

One common and traditional method for the synthesis of 4-chloroquinolines involves the treatment of the corresponding 4-hydroxyquinolines with a chlorinating agent, such as phosphorus oxychloride (POCl₃) chemicalbook.com. Therefore, a plausible synthetic route for this compound would start from 2-methyl-3-(propan-2-yl)quinolin-4-ol. This precursor could potentially be synthesized through a Conrad-Limpach or a Gould-Jacobs reaction, followed by chlorination.

More recent and efficient methods for the synthesis of 4-chloroquinolines have also been reported. For instance, a trimethylsilyl chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides has been shown to be an efficient approach to produce various 4-chloroquinolines under mild conditions rsc.org. The adaptation of this methodology for the synthesis of this compound could offer a more efficient and atom-economical route.

The following table summarizes some modern synthetic approaches that could be explored for the efficient synthesis of the title compound and its derivatives.

| Synthetic Method | Key Reagents and Conditions | Potential Advantages |

| Phosphorus Oxychloride Chlorination | 2-methyl-3-(propan-2-yl)quinolin-4-ol, POCl₃, reflux | Well-established, readily available reagents |

| TMSCl-mediated Cascade Cyclization | Ortho-propynol phenyl azide precursor, TMSCl, CH₃NO₂, 60°C | High efficiency, mild reaction conditions |

| Vilsmeier-Haack Reaction | Acetanilide precursor, POCl₃, DMF | Access to 2-chloroquinoline-3-carbaldehydes which can be further modified |

| Palladium-Catalyzed Heck Reaction | (Het)aryl-substituted Morita-Baylis-Hillman adducts, 2-iodoaniline | One-pot synthesis of 2,3-disubstituted quinolines |

Rational Design and Synthesis of Hybrid Quinoline Systems

Molecular hybridization is a powerful strategy in drug discovery that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity, improved selectivity, or a dual mode of action nih.gov. The this compound scaffold is an attractive candidate for the rational design and synthesis of novel hybrid molecules. The presence of the reactive chloro group at the C4 position allows for nucleophilic substitution reactions, enabling the facile introduction of various other bioactive moieties.

For instance, the quinoline core is a well-known component of antimalarial drugs like chloroquine. Hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores have shown promise in overcoming drug resistance semanticscholar.org. Similarly, linking the this compound core with other anticancer, antimicrobial, or anti-inflammatory agents could lead to the development of novel therapeutic agents.

Examples of successful quinoline-based hybrid systems from the literature, which could inspire the design of hybrids based on this compound, are presented in the table below.

| Hybrid System | Fused Pharmacophore | Potential Therapeutic Application |

| Quinoline-Coumarin | Coumarin | Anticancer |

| Quinoline-Thiazole | Thiazole | Antimicrobial, Anticancer |

| Quinoline-Piperonal | Piperonal | Alzheimer's Disease |

| Quinoline-Ferrocene | Ferrocene | Antimalarial |

The synthesis of such hybrids would typically involve a nucleophilic substitution reaction where the chlorine atom at the C4 position of this compound is displaced by a suitable nucleophile from the other bioactive molecule, often containing an amino or a thiol group.

Advanced Mechanistic Elucidation at the Molecular and Sub-Cellular Level

Understanding the mechanism of action of a compound at the molecular and sub-cellular level is fundamental for its development as a therapeutic agent. For this compound and its potential hybrid derivatives, advanced mechanistic studies would be essential to identify their biological targets and signaling pathways.

While specific mechanistic data for the title compound is not yet available, studies on other 2,3,4-substituted quinoline derivatives have provided insights into their potential modes of action, particularly in the context of cancer. For example, certain novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been shown to exert antitumor activity by inducing cell cycle arrest and apoptosis. Mechanistic studies on these compounds revealed the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, along with the activation of caspases.

Future research on this compound could involve a range of in vitro and in silico techniques to elucidate its mechanism of action.

| Investigative Technique | Information Gained |

| Cell-based assays (e.g., MTT, flow cytometry) | Cytotoxicity, effects on cell cycle progression, induction of apoptosis |

| Western Blotting | Changes in the expression levels of key proteins in signaling pathways |

| Molecular Docking and Dynamics Simulations | Prediction of binding modes and interactions with biological targets |

| Transcriptomic and Proteomic Analyses | Global changes in gene and protein expression in response to the compound |

Exploration in Advanced Materials Science and Optoelectronic Applications

Beyond their biological applications, quinoline derivatives are also of significant interest in the field of materials science due to their unique photophysical properties. The fused aromatic ring system of quinoline provides a platform for creating molecules with interesting electronic and optical characteristics. Quinoline-based compounds have been explored as fluorescent reagents, organic light-emitting diode (OLED) materials, and chemosensors nih.gov.

The specific substitution pattern of this compound, with its electron-withdrawing chloro group and electron-donating alkyl groups, could lead to interesting photophysical properties. The exploration of this compound and its derivatives in advanced materials science and optoelectronics is a promising future research direction.

Potential applications in this domain are outlined below:

| Application Area | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | The quinoline core can be part of emissive or charge-transporting layers in OLED devices. |

| Fluorescent Probes and Sensors | The quinoline moiety can be functionalized to create sensors that exhibit a change in fluorescence upon binding to specific analytes. |

| Nonlinear Optical (NLO) Materials | The extended π-system of quinoline can be engineered to exhibit NLO properties for applications in photonics and optoelectronics. |

| Dyes for Dye-Sensitized Solar Cells (DSSCs) | Quinoline-based dyes can act as sensitizers to absorb light and inject electrons into the semiconductor in DSSCs. |

Further research into the synthesis of derivatives of this compound with extended conjugation or the introduction of specific functional groups could lead to the development of novel materials with tailored optoelectronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.